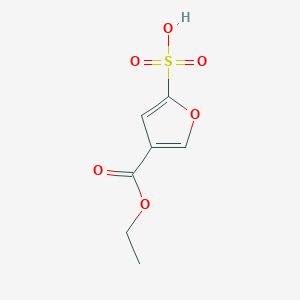

5-Sulfo-furan-3-carboxylic acid ethyl ester, 95%

Übersicht

Beschreibung

5-Sulfo-furan-3-carboxylic acid ethyl ester, also known as SFCE, is a chemical compound with potential applications in medical, environmental, and industrial research. It is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom .

Synthesis Analysis

Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . The synthesis of furan compounds has seen recent advances, with some classical methods being modified and improved, and new methods being developed .Molecular Structure Analysis

The molecular formula of 5-Sulfo-furan-3-carboxylic acid ethyl ester is C7H8O6S. It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis

Furan derivatives, including 5-Sulfo-furan-3-carboxylic acid ethyl ester, can be synthesized from biomass via furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . The types of reactions applicable to FPCs include a variety of methods for the synthesis of chiral furans .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Novel Derivatives

3-Ethyl 5-sulfo-3-furancarboxylate serves as a valuable building block in synthetic chemistry. Researchers have developed efficient methods for its synthesis, often starting from 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. These reactions, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of water, yield densely substituted furans. The resulting products, such as diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate, offer an appealing alternative for accessing polysubstituted furan-2,4-dicarboxylates .

Biologically Active Natural Products

Polysubstituted furan derivatives play a crucial role in various bioactive natural products. These compounds exhibit diverse biological activities, including anti-nociceptive, antidiabetic, anti-allergic, anti-asthmatic, cytotoxic, and antitumor properties. Researchers explore the potential of 3-ethyl 5-sulfo-3-furancarboxylate as a scaffold for designing novel bioactive molecules .

Pharmaceutical Applications

Furancarboxylates, including our compound of interest, occur widely as structural units in both synthetic and natural pharmaceuticals. Their unique chemical properties make them suitable for drug development. Researchers investigate their potential as antiviral, antibacterial, or antifungal agents .

Materials Science and Organic Electronics

Furans find applications beyond biology and medicine. They serve as building blocks for electrochemical polymers and biomolecular macrocycles. In materials science, researchers explore the use of furancarboxylates in designing functional materials, such as conductive polymers or organic semiconductors .

Flavors, Fragrances, and Cosmetics

Certain substituted furans contribute to the aroma and flavor profiles of foods, beverages, and cosmetics. The unique chemical structure of 3-ethyl 5-sulfo-3-furancarboxylate may find applications in the fragrance industry or as a flavor enhancer .

Dye Chemistry and Colorants

Furans are also present in dyes and colorants. Researchers investigate their use as dye intermediates or as components in color-producing reactions. The sulfonic acid group in our compound may impart specific color properties, making it interesting for dye chemistry .

Wirkmechanismus

Zukünftige Richtungen

The future of furan derivatives, including 5-Sulfo-furan-3-carboxylic acid ethyl ester, lies in their potential applications in various fields such as medical, environmental, and industrial research. The switch from traditional resources such as crude oil to biomass for the synthesis of these compounds is already taking place in substantial parts of the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Eigenschaften

IUPAC Name |

4-ethoxycarbonylfuran-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6S/c1-2-12-7(8)5-3-6(13-4-5)14(9,10)11/h3-4H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOIRYQDBRJGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297108 | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl 5-sulfo-3-furancarboxylate | |

CAS RN |

256373-92-9 | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256373-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)

![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)